N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine
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Overview
Description
N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine typically involves the bromination of 4-methylpyridine followed by a nucleophilic substitution reaction. The general steps are as follows:
Bromination: 4-methylpyridine is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Nucleophilic Substitution: The brominated intermediate is then reacted with ethanamine under basic conditions to replace the bromine atom with the ethanamine group, forming the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ethanamine in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The bromine and methyl substituents can affect its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-((5-bromo-3-pyridinyl)methyl)ethanamine
- N-((4-methylpyridin-3-yl)methyl)ethanamine
- N-((5-chloro-4-methylpyridin-3-yl)methyl)ethanamine
Uniqueness
N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring
Properties
Molecular Formula |
C9H13BrN2 |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
N-[(5-bromo-4-methylpyridin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H13BrN2/c1-3-11-4-8-5-12-6-9(10)7(8)2/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
QAKMXIUXFMQWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN=CC(=C1C)Br |
Origin of Product |
United States |
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